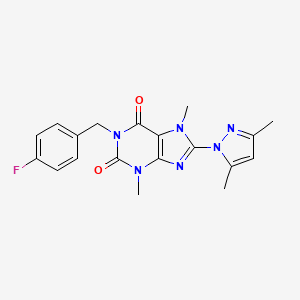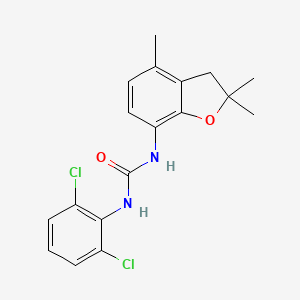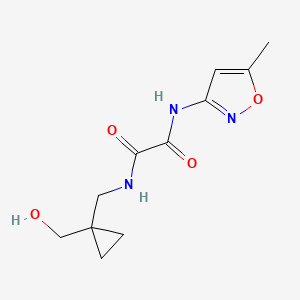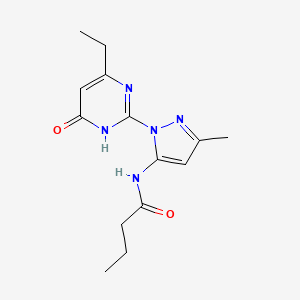
N-((6-(furan-2-il)piridin-3-il)metil)-2-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a pyridine ring, and a benzamide group
Aplicaciones Científicas De Investigación
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis or other suitable methods.
Coupling of the furan and pyridine rings: This step often involves a cross-coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts.
Formation of the benzamide group:
Industrial Production Methods
Industrial production of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.
Análisis De Reacciones Químicas
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate immune cell activity.
Comparación Con Compuestos Similares
Similar Compounds
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide: Similar structure but with a methoxy group on the nicotinamide ring.
N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide: Similar structure but with a methanesulfonamide group.
Uniqueness
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is unique due to its specific combination of the furan, pyridine, and benzamide groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-2-3-6-15(13)18(21)20-12-14-8-9-16(19-11-14)17-7-4-10-22-17/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEULVGRBJPVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)
![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)

![3-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2566294.png)
![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2566298.png)

![4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide](/img/structure/B2566301.png)


![N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2566304.png)

